Ergocornine maleate is a derivative of ergocornine, an ergot alkaloid that has garnered attention for its pharmacological properties. Ergocornine was first isolated by Arthur Stoll in 1943 and is known for its complex structure and biological activity. The maleate salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.
Ergocornine is primarily derived from the fungus Claviceps purpurea, which infects cereal grains, particularly rye. This fungus produces various ergot alkaloids, including ergocornine, as secondary metabolites. The extraction and purification of ergocornine from fungal cultures or sclerotia are common practices in biotechnological processes aimed at producing these compounds for medicinal use.
Ergocornine belongs to the class of compounds known as ergot alkaloids, which are characterized by their complex bicyclic structures and diverse pharmacological effects. These compounds can be further classified based on their structural variations and biological activities.
The synthesis of ergocornine maleate can be achieved through various methods, including:
The extraction process typically utilizes solvents such as methanol or acetonitrile, followed by purification techniques including liquid chromatography and mass spectrometry to ensure high purity levels. Synthetic methods often require careful control of reaction conditions to prevent degradation or epimerization of the target compound.
The molecular formula of ergocornine is , with a molecular weight of approximately 553.68 g/mol. The structure features a complex tetracyclic framework typical of ergot alkaloids.
Ergocornine undergoes various chemical reactions, including:
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor these reactions and assess the stability of ergocornine during synthesis and storage.
Ergocornine acts primarily as a dopamine receptor antagonist, influencing dopaminergic pathways in the brain. Its mechanism involves:
Studies have shown that ergocornine's effects are dose-dependent, with varying impacts on neurotransmitter dynamics observed in animal models.
Ergocornine maleate has several applications in scientific research and medicine:
The history of ergocornine is intrinsically linked to the broader investigation of ergot alkaloids, compounds with profound historical significance in both toxicology and medicine. Ergotism, caused by the consumption of grain contaminated with sclerotia of Claviceps purpurea, plagued Europe for centuries, manifesting as gangrenous or convulsive epidemics ("St. Anthony's Fire") [1] [9]. Early scientific work focused on isolating the causative agents. While ergotamine was the first pure ergot alkaloid isolated by Arthur Stoll in 1918, ergocornine was later identified and characterized as part of the "ergotoxine" complex. This complex, initially thought to be a single compound, was subsequently resolved into distinct alkaloids, including ergocristine, ergocryptine, and ergocornine, primarily through the work of researchers at Sandoz laboratories in the mid-20th century [2] [9]. Albert Hofmann, renowned for his discovery of LSD (a lysergic acid derivative), played a key role in elucidating the structures of these compounds. Ergocornine ((5′ α)-12′-hydroxy-2′,5′-bis(1-methylethyl)ergotaman-3′,6′,18-trione, CAS 564-36-3) was specifically isolated and structurally identified by Arthur Stoll in 1943 [2] [4]. Its structure consists of a tetracyclic ergoline ring moiety amide-linked to a unique tripeptide composed of one proline and two valine amino acids (hence its alternative name reflecting its peptide components). Like other ergopeptines, ergocornine exists in equilibrium with its epimer, ergocorninine (CAS 564-37-4), differing in the spatial configuration at the C8 position [2]. The development of the maleate salt form (ergocornine maleate) improved stability and solubility characteristics for research purposes compared to the free base.
Ergocornine's occurrence extends beyond the visible sclerotia of parasitic Claviceps species to include symbiotic Epichloë endophytes residing intercellularly within cool-season grasses like tall fescue (Lolium arundinaceum) and perennial ryegrass (Lolium perenne). While Claviceps purpurea produces ergocornine within its sclerotia, Epichloë coenophiala (formerly Neotyphodium coenophialum) synthesizes it systemically within infected plant tissues [3] [5]. Biosynthesis in both fungal types originates from the condensation of the precursor lysergic acid (derived from tryptophan and mevalonate pathways) with specific amino acids – proline and two valine molecules in the case of ergocornine [3] [7].
Table 1: Reported Occurrence of Ergocornine in Different Sources
Fungal Source | Host Plant | Relative Proportion of Total Ergot Alkaloids (%) | Key References | Notes |
---|---|---|---|---|
Claviceps purpurea | Rye | 8-9% | Schumann et al. (2007) | Common range in sclerotia |
Claviceps purpurea | Triticale | ~8% (avg across seasons) | Appelt & Ellner (2009) | German harvests |
Claviceps purpurea | Canadian Rye | Up to 16% | Fajardo et al. (1995) | Higher levels observed |
Epichloë coenophiala | Tall Fescue | 0-2% | Yates et al. (1985) | Low, variable levels in endophyte-infected grass |
Epichloë spp. | Various Grasses | Trace - Low | EFSA (2012) | Often minor component |
Although ergocornine is frequently a minor component relative to alkaloids like ergovaline (in Epichloë-infected grasses) or ergocristine/ergotamine (in Claviceps sclerotia), its contribution to total toxic load cannot be dismissed. Factors influencing ergocornine concentration include fungal strain (genetics), host plant species and cultivar, environmental conditions (especially cold, damp weather favoring Claviceps infection), and agricultural practices [1] [3] [6]. Contamination occurs when sclerotia are harvested with grain or when livestock graze endophyte-infected pastures or consume contaminated hay/silage. The resulting syndromes – collectively termed ergot alkaloid toxicoses – include gangrenous ergotism (vasoconstriction leading to necrosis of extremities, particularly in cattle and horses), hyperthermia ("summer slump" in cattle), and reproductive problems (agalactia, reduced fertility) [6] [10]. While ergocornine is generally considered intermediate in potency compared to some other ergopeptines like ergotamine or ergovaline, its primary mechanism involves potent and sustained vasoconstriction mediated predominantly through agonism or antagonism at biogenic amine receptors, particularly serotonin (5-HT2A) receptors and α-adrenergic receptors within vascular smooth muscle [2] [7]. In vitro studies using bovine vasculature (saphenous vein, ruminal artery, mesenteric artery) confirm ergocornine's significant contractile effect, though often less intense than that of ergovaline or ergotamine [2]. This vasoactivity directly contributes to the peripheral tissue damage characteristic of gangrenous ergotism and impaired thermoregulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7